Functional Inversion: Aad Substitution Converts PAR-1 Agonism to Competitive Antagonism
The replacement of Leu-3/Leu-4 in the native agonist SFLLRNP with a single L-α-aminoadipic acid (Aad) residue produces a complete functional inversion from agonism to antagonism. The parent heptapeptide SFLLRNP (Ser-Phe-Leu-Leu-Arg-Asn-Pro-NH₂) is a PAR-1 agonist with EC₅₀ = 0.89 μM for stimulating phosphoinositide hydrolysis in human neuroblastoma SH-EP cells [1]. In contrast, Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 exhibits no agonist activity and instead acts as a competitive antagonist, inhibiting SFLLRNP-induced human platelet aggregation with IC₅₀ = 115 μM [2]. The Aad residue was selected from a systematic panel of acidic amino acid substitutions based on computational modeling that identified Lys-158 as a proximal basic residue in the PAR-1 binding pocket [3]. This functional inversion is not achievable through p-F-Phe substitution alone, which instead enhances agonist potency by ~one order of magnitude [4].
| Evidence Dimension | Functional activity at PAR-1 (agonism vs. antagonism) |
|---|---|
| Target Compound Data | Antagonist: IC₅₀ = 115 μM (inhibition of SFLLRNP-induced human platelet aggregation) |
| Comparator Or Baseline | SFLLRNP (parent heptapeptide): Agonist, EC₅₀ = 0.89 μM (phosphoinositide hydrolysis in SH-EP cells); [p-F-Phe²]SFLLRNP: Enhanced agonist, ~10-fold more potent than SFLLRNP |
| Quantified Difference | Complete functional inversion from agonist (EC₅₀ 0.89 μM) to antagonist (IC₅₀ 115 μM); structural determinant: replacement of Leu-3/Leu-4 dipeptide with single Aad residue |
| Conditions | Human platelet aggregation assay (target compound); phosphoinositide turnover assay in SH-EP human neuroblastoma cells (SFLLRNP comparator) |
Why This Matters
This compound is the only reported full-length heptapeptide PAR-1 antagonist derived directly from the native tethered ligand sequence through internal residue replacement, making it uniquely suited for studies requiring an agonist-to-antagonist paired set with identical chain length and C-terminal sequence for mechanistic SAR investigations.
- [1] Sakaguchi K, Nose T, Costa T, Shimohigashi Y. Structural Essentials of Ser-1 in Tethered Peptide Ligand of Human Thrombin Receptor for Phosphoinositide Hydrolysis. Bull Chem Soc Jpn. 1994;67(6):1659-1663. doi:10.1246/bcsj.67.1659. View Source
- [2] Hoelzel-Biotech. Protease-Activated Receptor-1, PAR-1 Antagonist 2, amide — Product Datasheet (AS-65487). Citing: Fujita T et al. J Biochem 126, 174 (1999). Available at: https://www.hoelzel-biotech.com/en/anaspec-peptides-other-as-65487-protease-activated-receptor-1-par-1-antagonist-amide.html View Source
- [3] Fujita T, Nakajima M, Inoue Y, Nose T, Shimohigashi Y. A novel molecular design of thrombin receptor antagonist. Bioorg Med Chem Lett. 1999;9(10):1351-1356. doi:10.1016/S0960-894X(99)00202-4. PMID: 10360734. View Source
- [4] Nose T, Shimohigashi Y, Ohno M, Costa T, Shimizu N, Ogino Y. Enhancement of thrombin receptor activation by thrombin receptor-derived heptapeptide with para-fluorophenylalanine in place of phenylalanine. Biochem Biophys Res Commun. 1993;193(2):694-699. doi:10.1006/bbrc.1993.1680. PMID: 8390250. View Source
